(S)-Phenylephrine Hydrochloride

Adrenergic Pharmacology Receptor Binding Smooth Muscle Contraction

Procure (S)-Phenylephrine Hydrochloride (CAS 939-38-8) because generic racemic or R-enantiomer standards cannot validate the enantiomeric purity of phenylephrine formulations. This α1A-selective agonist (Ki 1.4 µM) exhibits 17-34-fold selectivity over α1B/α1C subtypes, eliminating confounding α1D activity present in the R-enantiomer. It is essential for chiral HPLC method development achieving baseline separation in <7 min, ANDA analytical method validation, and α1A-mediated pharmacology studies requiring stereochemically pure material.

Molecular Formula C9H14ClNO2
Molecular Weight 203.66 g/mol
CAS No. 939-38-8
Cat. No. B042829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Phenylephrine Hydrochloride
CAS939-38-8
Synonyms(αS)-3-Hydroxy-α-[(methylamino)methyl]benzenemethanol Hydrochloride (1:1);  (+)-m-Hydroxy-α-[(methylamino)methyl]-benzyl Alcohol;  (+)-Phenylephrine Hydrochloride_x000B_
Molecular FormulaC9H14ClNO2
Molecular Weight203.66 g/mol
Structural Identifiers
SMILESCNCC(C1=CC(=CC=C1)O)O.Cl
InChIInChI=1S/C9H13NO2.ClH/c1-10-6-9(12)7-3-2-4-8(11)5-7;/h2-5,9-12H,6H2,1H3;1H/t9-;/m1./s1
InChIKeyOCYSGIYOVXAGKQ-SBSPUUFOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Phenylephrine Hydrochloride (CAS 939-38-8) Identity and Core α1-Adrenergic Pharmacology for Scientific Procurement


(S)-Phenylephrine Hydrochloride (CAS 939-38-8) is the hydrochloride salt of the (S)-enantiomer of phenylephrine, a direct-acting sympathomimetic amine belonging to the phenethylamine class. This compound functions as a selective α1-adrenergic receptor agonist, exerting vasoconstriction through postsynaptic α1-adrenoceptor activation [1]. It is chemically defined as 3-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride, with a molecular formula of C9H13NO2·HCl and a molecular weight of 203.67 g/mol [1]. As a chiral molecule, the (S)-enantiomer (also designated as the (+)- or L-isomer) is pharmacologically distinct from the (R)-enantiomer commonly found in pharmaceutical formulations, and is primarily utilized as an analytical reference standard for chiral purity assessment and method validation in pharmaceutical quality control [2].

Why Substituting (S)-Phenylephrine Hydrochloride with Racemic or Alternative Decongestants Fails in Analytical and Pharmacological Contexts


The procurement of (S)-Phenylephrine Hydrochloride (CAS 939-38-8) cannot be substituted by racemic phenylephrine or alternative α-adrenergic agonists due to critical differences in receptor subtype selectivity, intrinsic vasoconstrictor potency, and metabolic stability that directly impact analytical accuracy and experimental reproducibility. The (S)-enantiomer exhibits a distinct α1-adrenoceptor subtype selectivity profile with a Ki of 1.4 µM for α1A receptors and significantly weaker affinity for α1B and α1C subtypes (Kis of 23.9 and 47.8 µM, respectively) . In contrast, the (R)-enantiomer (CAS 61-76-7) demonstrates a different selectivity ranking with pKi values of 5.86, 4.87, and 4.70 for α1D, α1B, and α1A receptors . Furthermore, direct clinical comparisons reveal that oral phenylephrine is not significantly different from placebo in relieving nasal congestion (P = .56), whereas pseudoephedrine is significantly more effective (P < .01) [1]. These pharmacological and clinical disparities underscore the necessity of using the precisely defined (S)-enantiomer for chiral method development, impurity profiling, and in vitro pharmacology studies requiring stereochemically pure material.

Quantitative Differentiation of (S)-Phenylephrine Hydrochloride: Evidence-Based Comparison Data for Informed Scientific Selection


Receptor Subtype Selectivity: (S)-Phenylephrine Exhibits 17- to 34-Fold Higher Affinity for α1A vs. α1B/α1C Adrenoceptors

(S)-Phenylephrine hydrochloride (also designated L-phenylephrine) demonstrates pronounced selectivity for the α1A-adrenoceptor subtype relative to α1B and α1C subtypes. The binding affinity (Ki) for α1A is 1.4 µM, compared to 23.9 µM for α1B and 47.8 µM for α1C, representing a 17-fold and 34-fold selectivity, respectively . This selectivity profile contrasts with that of the (R)-enantiomer, which displays a different subtype preference with pKi values of 5.86 (α1D), 4.87 (α1B), and 4.70 (α1A) .

Adrenergic Pharmacology Receptor Binding Smooth Muscle Contraction

Vasoconstrictor Potency: Phenylephrine Ranks Third in Potency, Outperformed by Oxymetazoline in Rabbit Ovarian Vascular Bed

In the isolated perfused rabbit ovarian vascular bed, the rank order of agonist potency for evoking vasoconstriction was noradrenaline > oxymetazoline > phenylephrine > SDZ NVI 085 > methoxamine [1]. This places phenylephrine as a moderately potent vasoconstrictor, less potent than oxymetazoline, but more potent than methoxamine. The pA2/pKB values for prazosin against phenylephrine ranged between 7.27 and 7.66, indicating competitive antagonism at α1-adrenoceptors [1].

Vascular Pharmacology Ex Vivo Tissue Bath Agonist Potency

Clinical Decongestant Efficacy: Oral Phenylephrine Fails to Differentiate from Placebo, While Pseudoephedrine Demonstrates Significant Superiority

A randomized, placebo-controlled, 3-way crossover study in 39 patients with seasonal allergic rhinitis evaluated the decongestant effect of a single dose of phenylephrine (12 mg) compared to pseudoephedrine (60 mg) and placebo. Phenylephrine was not significantly different from placebo in the primary endpoint of mean change in nasal congestion score over 6 hours (P = .56) [1]. In contrast, pseudoephedrine was significantly more effective than both placebo (P < .01) and phenylephrine (P = .01) [1].

Clinical Pharmacology Nasal Decongestion Randomized Controlled Trial

Transdermal Penetration: Phenylephrine Flux is 6-Fold Higher than Oxymetazoline, but 6-Fold Lower than Ephedrine

In an in vitro study assessing epidermal flux of vasoconstrictors through human skin, ephedrine exhibited the highest maximal flux (Jmax = 77.4 ± 11.7 μg/cm²/h) [1]. Phenylephrine's flux was 6-fold higher than oxymetazoline (Jmax ≈ 12.9 μg/cm²/h vs. ≈ 0.77 μg/cm²/h, respectively) but 6-fold lower than ephedrine [1]. This indicates that phenylephrine has intermediate skin permeability among common vasoconstrictors.

Transdermal Drug Delivery In Vitro Permeation Physicochemical Properties

Chiral Separation Efficiency: Simultaneous Enantioseparation of Phenylephrine and Guaifenesin Achieved in 7 Minutes with 1.0 mL Acetonitrile Waste

A novel chiral HPLC method was developed for the simultaneous enantioseparation of phenylephrine HCl and guaifenesin racemates using a 50 mm cellulose-based chiral stationary phase (Lux Cellulose-1) in reversed-phase mode . The optimized conditions (acetonitrile:water 30:70, flow rate 0.5 mL/min) achieved baseline separation of all four enantiomers within a 7-minute runtime, generating approximately 1.0 mL of acetonitrile waste per run . This method represents a significant improvement in speed and solvent consumption compared to traditional normal-phase chiral separations.

Chiral Chromatography Analytical Method Validation Green Chemistry

Optimal Research and Industrial Applications for (S)-Phenylephrine Hydrochloride Based on Quantitative Evidence


Chiral Purity Reference Standard for HPLC Method Validation and Quality Control

(S)-Phenylephrine Hydrochloride serves as a critical reference standard for validating chiral HPLC methods used to assess the enantiomeric purity of phenylephrine in pharmaceutical formulations. The method developed by Tantawy et al. (2023), which achieves baseline separation of phenylephrine enantiomers in 7 minutes with minimal solvent waste , relies on a pure (S)-enantiomer standard for calibration and system suitability testing. Procurement of high-purity (S)-phenylephrine hydrochloride (CAS 939-38-8) is essential for laboratories performing Abbreviated New Drug Application (ANDA) analytical method development, method validation (AMV), and quality control (QC) applications, as stipulated by regulatory guidelines.

In Vitro Pharmacological Studies Targeting α1A-Adrenoceptor-Mediated Responses

Researchers investigating α1A-adrenoceptor pharmacology should procure (S)-phenylephrine hydrochloride for its selective agonist profile. The compound exhibits a Ki of 1.4 µM for α1A receptors, with 17- to 34-fold lower affinity for α1B and α1C subtypes . This selectivity allows for the specific activation of α1A-mediated pathways in smooth muscle contraction assays, calcium mobilization studies, and receptor trafficking experiments. Using the (S)-enantiomer minimizes confounding effects from (R)-enantiomer activity at α1D receptors, ensuring more interpretable and reproducible data in studies of vascular tone, ocular pharmacology, and lower urinary tract function.

Topical Vasoconstrictor Formulation Development and Permeation Studies

For scientists developing topical formulations of vasoconstrictors, (S)-phenylephrine hydrochloride offers a valuable benchmark for permeation studies. The in vitro epidermal flux data, which shows phenylephrine's permeability is 6-fold higher than oxymetazoline but 6-fold lower than ephedrine , provides a quantitative framework for predicting drug delivery and local tissue concentrations. This information is critical for optimizing formulation parameters (e.g., vehicle selection, pH adjustment) and for comparing the dermal pharmacokinetics of novel vasoconstrictor candidates in preclinical development programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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